N-Cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide is a synthetic compound that belongs to the class of piperazine derivatives. It has been identified as a potential lead compound for the development of new drugs targeting various diseases. [] This compound has been studied for its potential in treating conditions such as chronic inflammatory diseases, [] cardiovascular diseases, [] and fungal infections. []
Applications
Anti-inflammatory activity: Research has explored its potential as a CC chemokine receptor-1 (CCR1) antagonist for treating autoimmune diseases and chronic inflammatory conditions. [, ]
Cardiovascular effects: Studies have investigated its potential as an antihypertensive agent by targeting T-type Ca2+ channels. []
Compound Description: NAPMA is a small molecule that exhibits significant inhibitory effects on osteoclast differentiation, cells responsible for bone resorption. In vitro studies demonstrated that NAPMA effectively suppressed the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent manner, without causing cytotoxicity []. Additionally, NAPMA downregulated the expression of essential osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both the transcript and protein levels []. This downregulation ultimately led to decreased bone resorption and actin ring formation. Notably, in vivo studies using a micro-CT and histological analysis revealed NAPMA's protective effect against ovariectomy-induced bone loss [].
Relevance: Both NAPMA and N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide share a core structure consisting of a piperazine ring substituted at position 4 with a phenyl ring. This phenyl ring is further substituted at position 4, with an acetyl group in NAPMA and a fluorine atom in N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide. This structural similarity suggests potential overlapping biological activities, particularly in areas like bone remodeling where piperazine derivatives have shown promise [, ].
Compound Description: PPOAC-Bz is identified as a potent inhibitor of osteoclastogenesis, the process of bone-resorbing osteoclast formation. It effectively suppressed the formation of mature osteoclasts and significantly altered the mRNA expression of several osteoclast-specific marker genes in vitro []. Furthermore, PPOAC-Bz demonstrated the ability to suppress F-actin belt formation, a crucial step in osteoclast-mediated bone resorption, and effectively reduced bone resorption activity in vitro []. In vivo studies further confirmed the bone-protective effects of PPOAC-Bz, demonstrating its ability to prevent ovariectomy (OVX)-induced bone loss [].
Relevance: PPOAC‐Bz shares a common structural motif with N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide: a piperazine ring substituted with a substituted phenyl group at the 4-position. This shared scaffold, particularly within the context of acetamide derivatives, suggests a potential for similar biological activities, particularly in relation to bone health, where such structures have demonstrated activity [, ].
Compound Description: PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation, thereby affecting bone resorption. It effectively suppresses the formation of multinucleated TRAP-positive cells in a dose-dependent manner without inducing significant cytotoxicity []. Mechanistically, PPOA-N-Ac-2-Cl influences the expression of crucial osteoclast-specific marker genes like TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5) during RANKL-mediated osteoclastogenesis []. Furthermore, it significantly reduces the protein levels of cathepsin K (CtsK), a protease critical for bone resorption []. Consequently, PPOA-N-Ac-2-Cl treatment leads to decreased bone resorption activity and F-actin ring formation [].
Relevance: The compound PPOA-N-Ac-2-Cl shares a significant structural similarity with N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, specifically the presence of a 2-(4-substituted piperazin-1-yl)acetamide moiety. This shared pharmacophore suggests that both compounds may target similar biological pathways, making PPOA-N-Ac-2-Cl relevant for understanding the potential therapeutic applications of N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, particularly in bone-related diseases [, ].
Compound Description: This series of compounds demonstrates promising antibacterial activity against both Gram-positive and Gram-negative bacteria []. Within this series, compounds 5o and 5c exhibited excellent minimum inhibitory concentration (MIC) values, indicating their strong antibacterial potency []. Additionally, cytotoxicity assessments revealed that compounds 5c and 5g possessed minimal toxicity, suggesting their potential suitability as therapeutic agents [].
Relevance: These compounds, like N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, belong to the 2-(4-substituted piperazin-1-yl)acetamide class of compounds. This structural similarity, combined with the demonstrated antibacterial effects of these derivatives, suggests that N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide might also exhibit antimicrobial properties [].
Compound Description: DPI-3290 is a mixed opioid agonist with potent antinociceptive activity, meaning it effectively reduces pain perception []. Intravenously administered DPI-3290 in rats demonstrated dose-dependent increases in antinociception []. Importantly, compared to morphine and fentanyl, DPI-3290 showed a significantly reduced respiratory depressant effect, a common side effect of opioid analgesics [].
Relevance: DPI-3290 highlights the versatility of piperazine derivatives in medicinal chemistry. Although its structure differs significantly from N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide, its potent biological activity emphasizes the potential of exploring diversely substituted piperazine compounds for various therapeutic applications []. This reinforces the significance of the piperazine moiety in N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide and encourages further investigation into its pharmacological profile.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.